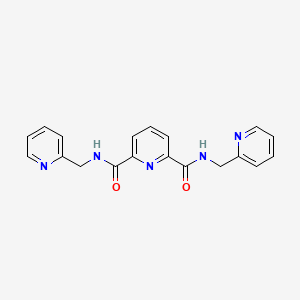

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

概要

説明

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of pyridine derivatives and is known for its potential use in various fields such as chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- typically involves the reaction of 2,6-pyridinedicarboxylic acid with 2-pyridinylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Large-scale reactors are used, and the process is closely monitored to maintain consistent quality. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

化学反応の分析

Coordination Reactions with Transition Metals

The compound acts as a polydentate ligand, coordinating with transition metals via its pyridine nitrogen, amide oxygen, and pyridinylmethyl nitrogen atoms.

Copper(II) Complexes

-

Reaction Conditions : Copper(II) chloride () in ethanol or acetonitrile at room temperature .

-

Products : Forms a dinuclear copper(II) complex with acetate bridging ligands. The complex adopts a distorted square-planar geometry, stabilized by hydrogen bonding between amide protons and chloride ions .

-

Structural Features : X-ray crystallography reveals an acetate-bridged dimeric structure in the solid state .

Mercury(II) Coordination Polymers

-

Reaction Conditions : Mercury(II) bromide () in DMF/methanol at room temperature .

-

Products : Forms a 2D microporous metal-organic framework (MOF) with a 28-membered ring. Each Hg(II) center is tetrahedrally coordinated by two pyridyl nitrogen atoms and two bromide ions .

-

Applications : Potential for gas storage or catalysis due to the porous architecture .

pH-Dependent Coordination Behavior

The ligand exhibits pH-sensitive binding modes, influenced by protonation/deprotonation of amide groups:

-

Acidic Conditions : Amide nitrogens remain protonated, limiting metal coordination to pyridyl and pyridinylmethyl groups.

-

Basic Conditions : Deprotonation of amide nitrogens enables tridentate binding (pyridine N, amide O, and pyridinylmethyl N), enhancing metal-ligand stability .

Redox Activity in Metal Complexes

Copper complexes of this ligand participate in redox reactions:

-

Oxidation : In the presence of , copper(II) centers can oxidize organic substrates, mimicking enzymatic catalysis .

-

Electrochemical Properties : Cyclic voltammetry shows reversible Cu(II)/Cu(I) redox couples at (vs. Ag/AgCl) .

Comparative Reactivity with Analogues

Substitution Reactions

While direct substitution at the amide group is sterically hindered, the pyridinylmethyl arms can undergo functionalization:

科学的研究の応用

Synthesis and Structural Properties

The synthesis of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid derivatives with appropriate amines. The reaction often utilizes acyl chlorides or anhydrides to facilitate the formation of amide bonds. The molecular formula is C19H17N5O2, and its structure features two carboxamide groups at the 2 and 6 positions of the pyridine ring, along with two pyridinylmethyl groups attached to the nitrogen atoms of the amide functionalities .

Coordination Chemistry

The primary application of this compound lies in its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, including copper(II) and nickel(II). These metal complexes have been extensively studied for their unique photophysical properties due to efficient energy transfer from the ligand to the metal ion. For instance, research has shown that copper(II) complexes derived from this ligand exhibit significant substrate reactivity and stability under various conditions .

Table 1: Metal Complexes Formed with 2,6-Pyridinedicarboxamide Ligand

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Cu(II) | Mononuclear Superoxo | High reactivity with phenolic substrates |

| Ni(II) | Coordination Complex | Insights into ligand preparation and coordination chemistry |

Photophysical Applications

The luminescent properties of the metal complexes formed with 2,6-Pyridinedicarboxamide are particularly noteworthy. These complexes are being explored for applications in photonics and optoelectronics due to their ability to emit light efficiently when excited. This makes them suitable for use in light-emitting devices and sensors .

Supramolecular Chemistry

In supramolecular chemistry, 2,6-Pyridinedicarboxamide serves as a building block for creating complex molecular architectures. Its ability to interact with other molecules through hydrogen bonding and π-π stacking interactions allows for the design of functional materials with tailored properties. Research has documented its use in creating host-guest systems that can encapsulate small molecules or ions, which is critical for applications in drug delivery and sensing technologies .

Case Studies

Several studies have focused on the application of 2,6-Pyridinedicarboxamide in various fields:

- Copper Complexes : A study demonstrated the stabilization of superoxocopper(II) complexes using bulky bis(2-pyridylmethyl)amine ligands. The unique reactivity of these complexes was highlighted as significant for catalyzing oxidation reactions .

- Nickel Complexes : Research involving nickel(II) complexes showed how variations in ligand structure could influence complex stability and reactivity. This provided insights into the design of more effective catalysts .

- Luminescent Materials : Investigations into luminescent lanthanide complexes derived from this ligand revealed potential applications in display technologies and sensors due to their efficient light emission properties .

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in catalysis, the compound may act as a chelating agent, binding to metal ions and facilitating their participation in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

類似化合物との比較

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2,6-Pyridinedicarboxylic acid

2,6-Bis(2-benzimidazolyl)pyridine

Chelidamic acid

3,5-Pyridinedicarboxylic acid

2,2':6'2"-Terpyridine

These compounds share structural similarities but differ in their functional groups and applications. The unique combination of pyridine rings and carboxamide groups in 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- gives it distinct properties and advantages over its counterparts.

生物活性

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-, also known by its CAS number 116044-30-5, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H17N5O2

- Molecular Weight : 347.38 g/mol

- Structure : The compound features a pyridine ring structure with two carboxamide groups and bis(2-pyridinylmethyl) side chains.

Biological Activity Overview

The biological activity of 2,6-Pyridinedicarboxamide derivatives has been studied in various contexts, including their potential as therapeutic agents. Key areas of research include:

- Antitumor Activity : Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential effectiveness against bacterial strains, highlighting its role in antimicrobial applications.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

The biological activity of 2,6-Pyridinedicarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Inhibition of enzyme activity, particularly in metabolic pathways related to cancer cell proliferation.

- Disruption of bacterial cell wall synthesis or function, contributing to its antimicrobial properties.

Research Findings and Case Studies

A review of recent studies provides insights into the compound's efficacy and mechanisms:

- Antitumor Studies :

-

Antimicrobial Activity :

- Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYZZVDTOTUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399544 | |

| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116044-30-5 | |

| Record name | 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。